molecular formula C18H19N5O3S B2678457 N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852168-39-9

N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No. B2678457
CAS RN: 852168-39-9
M. Wt: 385.44
InChI Key: VOJBNGCAKOQXBV-UHFFFAOYSA-N
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Description

N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifolate and Antitumor Agents

N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is studied for its potential as an antifolate, targeting dihydrofolate reductase (DHFR) inhibitors, thus inhibiting folate synthesis which is crucial for DNA synthesis and cell division. This mechanism suggests its application as an antitumor agent. For instance, classical antifolate analogues have shown to be potent inhibitors of human DHFR, exhibiting significant antitumor activities in vitro. These compounds have been designed to inhibit the growth of tumor cells by targeting the folate pathway, making them potential candidates for cancer treatment (Gangjee et al., 2007).

Structural Analyses and Molecular Design

Structural analysis of such compounds provides insights into the design of novel antifolate agents. For example, crystal structures of related compounds have shown a folded conformation, which is significant for understanding how these compounds interact with their biological targets. This knowledge aids in the rational design of new drugs with enhanced efficacy and selectivity (Subasri et al., 2017).

Dual Inhibitory Actions

Some derivatives of N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide have been explored for their dual inhibitory actions against both thymidylate synthase (TS) and DHFR. These dual inhibitors could offer a more effective approach in cancer therapy by simultaneously blocking two critical enzymes involved in the nucleotide biosynthesis pathway, potentially leading to a higher therapeutic efficacy (Gangjee et al., 2008).

Antibacterial Activities

Research into the applications of N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide and its derivatives extends beyond antitumor activity, exploring potential antibacterial uses. The structural basis for this activity has been investigated, providing a foundation for the development of new antibiotics to combat resistant bacterial strains (Subasri et al., 2016).

properties

IUPAC Name

N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-11-20-15-14(17(25)23(3)18(26)22(15)2)16(21-11)27-10-13(24)19-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJBNGCAKOQXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)NCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

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